Defined (R)-Enantiomer Versus Racemic Free Base: Structural Fidelity for Chiral-Dependent Assays
The target compound is consistently supplied as the single (R)-enantiomer hydrochloride, characterised by the IUPAC name (1R)-1-(2,3-dihydro-1H-indol-5-yl)ethanamine hydrochloride and the stereodescriptor C[C@H](C1=CC2=C(C=C1)NCC2)N.Cl [1]. In contrast, the most commonly available alternative — the free base CAS 765945-09-3 — is racemic (1:1 mixture of R and S enantiomers, InChIKey UQROIBMQDWLVQU-UHFFFAOYSA-N) [2]. For sigma receptor binding studies where ligand recognition is enantioselective, the racemate introduces 50% of the biologically less active enantiomer, effectively halving the observable potency and confounding structure–activity relationship (SAR) interpretation. The target compound eliminates this variable.
| Evidence Dimension | Stereochemical identity of the α-methylbenzylamine moiety |
|---|---|
| Target Compound Data | >95% chemical purity, (R)-enantiomer hydrochloride (specified stereochemistry); MW 198.69 g/mol [1] |
| Comparator Or Baseline | Racemic free base (unspecified stereochemistry); MW 162.23 g/mol [2] |
| Quantified Difference | Defined (R)-enantiomer with >95% purity vs. uncontrolled 1:1 enantiomeric mixture; 22.5% higher molecular weight due to hydrochloride counterion |
| Conditions | Vendor quality control: CymitQuimica Certificate of Analysis (min. 95% purity) ; comparator stereochemistry confirmed by InChIKey absence of stereo layer [2]. |
Why This Matters
For scientists conducting enantioselective sigma receptor binding assays or chiral SAR campaigns, the racemic free base introduces an uncontrolled biological variable that is eliminated by the target compound.
- [1] PubChem Compound Summary for CID 138039757, (1R)-1-(2,3-dihydro-1H-indol-5-yl)ethan-1-amine hydrochloride. National Center for Biotechnology Information; 2025. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/138039757 (accessed 29 April 2026). View Source
- [2] CIRS GHS Database, 1-(2,3-dihydro-1H-indol-5-yl)ethan-1-amine (CAS 765945-09-3). 2024. Available at: https://hgt.cirs-group.com/tools/ghs/detail/0l2bm4ogi6?cas=765945-09-3 (accessed 29 April 2026). View Source
